Cas no 80362-02-3 (3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI))
![3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI) structure](https://www.kuujia.com/scimg/cas/80362-02-3x500.png)
80362-02-3 structure
Product name:3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI)
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI) Chemical and Physical Properties
Names and Identifiers
-
- 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI)
- 1-stearoyl-2-(9,10-epoxystearoyl)phosphatidylcholine
- DTXSID201001182
- 1-Stearoyl-2-(cis-9,10-epoxystearoyl)phosphatidylcholine
- 3-(Octadecanoyloxy)-2-{[8-(3-octyloxiran-2-yl)octanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate
- 80362-02-3
- 3,5,9-Trioxa-4-phosphaheptacosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-7-((8-(3-octyloxiranyl)-1-oxooctyl)oxy)-10-oxo-, hydroxide, inner salt, 4-oxide, (7R-cis)-
- Ses-ppc
- 1-Stearoyl-2-stearoylphosphatidylcholine
- [(2R)-3-octadecanoyloxy-2-[8-[(2R,3S)-3-octyloxiran-2-yl]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate
-
- Inchi: InChI=1S/C44H86NO9P/c1-6-8-10-12-14-15-16-17-18-19-20-21-22-26-30-34-43(46)50-38-40(39-52-55(48,49)51-37-36-45(3,4)5)53-44(47)35-31-27-23-25-29-33-42-41(54-42)32-28-24-13-11-9-7-2/h40-42H,6-39H2,1-5H3/t40-,41+,42-/m1/s1
- InChI Key: VUBYHMWLLMZONC-BMBFPDSCSA-N
- SMILES: CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC1C(O1)CCCCCCCC
Computed Properties
- Exact Mass: 803.60402032g/mol
- Monoisotopic Mass: 803.60402032g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 55
- Rotatable Bond Count: 43
- Complexity: 967
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 13.6
- Topological Polar Surface Area: 124Ų
3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI) Related Literature
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Yu-Fei Ao,Christian Malm,Johannes Hunger Dalton Trans., 2018,47, 7883-7887
80362-02-3 (3,5,9-Trioxa-4-phosphaheptacosan-1-aminium,4-hydroxy-N,N,N-trimethyl-7-[[8-(3-octyloxiranyl)-1-oxooctyl]oxy]-10-oxo-,inner salt, 4-oxide, (7R-cis)- (9CI)) Related Products
- 18656-38-7(1,2-Dimyristoyl-rac-glycero-3-phosphocholine)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 57707-64-9(2-azidoacetonitrile)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1622100-48-4(7-methoxy-8-methylquinoline)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Shandong Feiyang Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent

江苏科伦多食品配料有限公司
Gold Member
CN Supplier
Reagent

Shanghai Xinsi New Materials Co., Ltd
Gold Member
CN Supplier
Bulk
